Phenethyl Isothiocyanate (PEITC, CAS 2257-09-2) is a highly lipophilic, aromatic isothiocyanate characterized by its ethyl spacer and reactive N=C=S functional group. As a well-characterized electrophilic building block and bioactive scaffold, PEITC is heavily procured for applications requiring controlled thiol reactivity, high lipid solubility, and low volatility. Unlike simpler aliphatic isothiocyanates, PEITC offers a stable aromatic ring that enhances its compatibility with hydrophobic matrices and non-polar solvent systems. Its established role as a potent modulator of phase I and phase II metabolic enzymes makes it a critical raw material for pharmaceutical development, advanced formulation research, and the synthesis of specialized thiourea derivatives [1].
Substituting PEITC with more common isothiocyanates compromises both processability and end-product performance. Replacing PEITC with Allyl Isothiocyanate (AITC) introduces severe volatility and pungency issues, leading to rapid evaporative loss during manufacturing and elevated occupational exposure risks. Attempting to use Sulforaphane (SFN) as a functional equivalent fails in lipid-rich or hydrophobic environments, as SFN is highly hydrophilic and will not partition correctly into non-polar matrices. Furthermore, substituting PEITC with its closest structural analog, Benzyl Isothiocyanate (BITC), fundamentally alters target binding kinetics; the absence of the ethyl spacer in BITC drastically reduces its binding affinity to specific metabolic enzymes, rendering it ineffective for precision inhibition assays [1].
A critical procurement factor for isothiocyanates is their evaporative loss during handling and formulation. PEITC demonstrates a vapor pressure of approximately 0.01 mmHg at 25°C[1], whereas the widely used aliphatic comparator, Allyl Isothiocyanate (AITC), exhibits a vapor pressure of 1.33 kPa (approx. 10 mmHg) at 38.3°C[2]. This ~1000-fold reduction in volatility ensures that PEITC remains stable in open-vessel formulations and significantly reduces the acute inhalation hazards associated with highly volatile ITCs.
| Evidence Dimension | Vapor Pressure |
| Target Compound Data | PEITC (~0.01 mmHg at 25°C) |
| Comparator Or Baseline | AITC (~10 mmHg at 38.3°C) |
| Quantified Difference | ~1000-fold lower vapor pressure for PEITC |
| Conditions | Standard ambient to slightly elevated handling conditions |
Enables stable dosing, reduces evaporative loss during processing, and improves occupational safety by mitigating acute inhalation risks.
For integration into lipid-based delivery systems or hydrophobic polymers, the partition coefficient of the isothiocyanate is paramount. PEITC possesses a highly lipophilic profile with a LogP of 3.47 [1]. In stark contrast, the benchmark functional isothiocyanate, Sulforaphane (SFN), is highly hydrophilic with a LogP of 0.23 [2]. This difference of over three orders of magnitude in partition coefficient dictates that PEITC will successfully integrate into non-polar solvent systems and lipid matrices where SFN would phase-separate or fail to dissolve.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
| Target Compound Data | PEITC (LogP = 3.47) |
| Comparator Or Baseline | Sulforaphane (LogP = 0.23) |
| Quantified Difference | PEITC is >3 orders of magnitude more lipophilic |
| Conditions | Standard octanol-water partitioning system |
Dictates solvent selection and makes PEITC the mandatory choice for lipid-based formulations and hydrophobic polymer integration.
The length of the alkyl spacer in aromatic isothiocyanates strictly governs their binding affinity to target enzymes. In comparative in vitro assays evaluating the inhibition of Cytochrome P450 2A13, PEITC (which features an ethyl spacer) demonstrated an inhibitory constant (Ki) of 0.03 µM [1]. Its closest structural analog, Benzyl Isothiocyanate (BITC, featuring a methyl spacer), yielded a Ki of 1.3 µM [1]. The addition of a single carbon to the spacer chain in PEITC results in a greater than 40-fold increase in binding affinity, proving that BITC cannot serve as a functional substitute in precision binding applications.
| Evidence Dimension | Inhibitory Constant (Ki) for CYP2A13 |
| Target Compound Data | PEITC (Ki = 0.03 µM) |
| Comparator Or Baseline | BITC (Ki = 1.3 µM) |
| Quantified Difference | >40-fold higher binding affinity (lower Ki) for PEITC |
| Conditions | In vitro CYP2A13-mediated coumarin 7-hydroxylation assay |
Proves that the ethyl spacer is critical for high-affinity binding, making PEITC the superior precursor for highly selective metabolic inhibitors.
Driven by its high LogP (3.47), PEITC is a highly effective isothiocyanate for incorporation into lipid nanoparticles, liposomes, and non-polar polymer matrices. Unlike hydrophilic alternatives such as Sulforaphane, PEITC partitions efficiently into the lipid phase, ensuring high encapsulation efficiency and stable release profiles in advanced drug delivery research [1].
Due to its exceptionally low Ki (0.03 µM) for CYP2A13, PEITC serves as a critical biochemical probe and synthetic precursor in the development of targeted metabolic inhibitors. Researchers investigating the modulation of phase I enzymes must prioritize PEITC over BITC to achieve the necessary binding affinity and assay sensitivity[2].
In industrial or scaled laboratory settings requiring the derivatization of amines or thiols, PEITC provides a highly reactive N=C=S group without the severe volatility of AITC. Its low vapor pressure (~0.01 mmHg) minimizes evaporative loss and reduces the need for extreme ventilation controls during open-vessel synthesis [3].
Irritant